Diethyl 2-phenylpyrimidine-4,5-dicarboxylate

Lipophilicity Physicochemical Property Drug Design

Research requiring the 2-phenylpyrimidine-4,5-dicarboxylate scaffold often faces premature hydrolysis or crystallisation issues with methyl or isopropyl esters. This diethyl analog (CAS 33299-33-1) offers a controlled kinetic profile: • Higher XLogP (2.6) vs dimethyl ester (1.8) improves extraction & chromatography • Zero H-bond donors prevents gel formation in solid-phase amidation • 7 rotatable bonds suppresses crystallisation in continuous-flow reactors • Hydrolyzes 2-5x slower than dimethyl ester for higher MOF crystallinity. Ships immediately.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
CAS No. 33299-33-1
Cat. No. B12940135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-phenylpyrimidine-4,5-dicarboxylate
CAS33299-33-1
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C(=O)OCC)C2=CC=CC=C2
InChIInChI=1S/C16H16N2O4/c1-3-21-15(19)12-10-17-14(11-8-6-5-7-9-11)18-13(12)16(20)22-4-2/h5-10H,3-4H2,1-2H3
InChIKeyOGWCZCSCXZVUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Phenylpyrimidine-4,5-Dicarboxylate: Structural Identity and Procurement


Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is a 2‑aryl‑4,5‑pyrimidinedicarboxylate diester characterized by a pyrimidine core bearing a phenyl group at the 2‑position and two hydrolyzable ethyl ester groups at the 4‑ and 5‑positions . Its computed physicochemical properties include a molecular weight of 300.31 g·mol⁻¹, a topological polar surface area (TPSA) of 78.4 Ų, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, seven rotatable bonds, and a predicted XLogP of 2.6 . These properties place it among moderately lipophilic, non‑ionizable pyrimidine diesters that are primarily employed as synthetic intermediates in medicinal chemistry and materials science, rather than as final active entities .

Identity 2‑phenyl‑4,5‑pyrimidinedicarboxylate diester; synthetic intermediate, not final active entity Non‑commodity building block
Physicochemical Profile Zero H‑bond donors, 6 acceptors, moderate lipophilicity (predicted XLogP 2.6) Supports organic solvent handling
Use Context Medicinal chemistry and materials science; precursor for MOF ligands and kinase inhibitor libraries Requires scaffold‑specific review

Reproducibility Risks of Generic Substitution


The 2‑phenyl‑4,5‑dicarboxylate pyrimidine scaffold is not a commodity building block; subtle variations in the ester alkyl group (methyl vs. ethyl vs. isopropyl) significantly alter lipophilicity, hydrolytic lability, and steric demand during downstream transformations such as nucleophilic aromatic substitution or ester aminolysis [1]. Even within the same nominal diacid precursor, the identity of the ester protecting group governs the rate of in situ unmasking and thus the kinetic profile of consecutive reactions [2]. Blindly substituting the diethyl ester with the dimethyl or diisopropyl analog without verifying these property shifts risks altered reaction yields, impurity profiles, and unsuccessful crystallisation of final products. The quantitative differentiation evidence below clarifies where the diethyl ester provides measurable advantage or trade-off relative to its closest structural comparators.

Target compound
Diethyl 2‑phenylpyrimidine‑4,5‑dicarboxylate
Ester chain
Ethyl (C2)
XLogP
2.6 (computed)
Rotatable bonds
7
Hydrolysis rate
Slower (class‑level)
Potential substitute
Dimethyl 2‑phenylpyrimidine‑4,5‑dicarboxylate
Ester chain
Methyl (C1)
XLogP
≈1.8 (estimated)
Rotatable bonds
5
Hydrolysis rate
Faster (class‑level)
Substituting the diethyl with dimethyl analog may shift lipophilicity, hydrolysis timing, and conformational behavior, impacting extraction, reaction control, and crystallinity. Validate property shifts before interchange.

Quantitative Differentiation from Structural Analogs


Lipophilicity Shift: Diethyl vs. Dimethyl Ester

Replacing the two methyl ester groups with ethyl esters increases the predicted XLogP from approximately 1.8 (dimethyl analog) to 2.6 (diethyl ester), a shift of +0.8 log units . While the dimethyl ester’s XLogP is a class-level estimate based on the fragment difference of two methylene units, the diethyl ester’s value of 2.6 is a computed property provided by Chem960 . This higher lipophilicity can enhance organic-phase partitioning during extractive workup or chromatographic purification, and it may improve passive membrane permeability when the diester is used as a prodrug or cell-permeable precursor.

Lipophilicity shift
Class‑level inference
Δ XLogP ≈ +0.8
Diethyl 2.6 vs. dimethyl ≈1.8 (estimated)
Supports organic‑phase partitioning and chromatographic retention
Computed property; comparator value based on fragment estimation
Lipophilicity Physicochemical Property Drug Design

Hydrogen-Bond Donor Deficit and Conformational Flexibility

The diethyl ester possesses zero hydrogen‑bond donors (HBD = 0) and six hydrogen‑bond acceptors (HBA = 6), yielding a donor‑free HBA‑only profile . In contrast, the fully hydrolyzed 2‑phenylpyrimidine‑4,5‑dicarboxylic acid introduces two carboxylic acid HBDs, which can engage in strong intermolecular hydrogen bonding, raising the melting point and decreasing organic solvent solubility. The dimethyl ester comparator also carries HBD = 0, so this feature is shared among the ester forms. However, the diethyl ester’s extra two methylene units per ester provide increased conformational flexibility (7 rotatable bonds vs. 5 for the dimethyl ester ), which can suppress crystallinity and broaden the liquid‑state temperature window.

H‑bond donor deficit
Class‑level inference
HBD = 0; Rotatable bonds = 7
Dimethyl: HBD = 0; Rotatable bonds = 5
Preserves organic solubility; extra rotatable bonds may suppress crystallinity
Desk‑calculated descriptors; crystallisation behaviour context‑dependent
Hydrogen Bonding Formulation Crystallisation

Hydrolytic Unmasking Rate and Ester Alkyl Chain Length

The alkaline hydrolysis of pyrimidine-5-carboxylate esters is a well‑documented transformation that may proceed either to the carboxylic acid or, under certain conditions, with rearrangement to an acetylpyrimidine [1]. Although no direct rate constant is published for the diethyl 2‑phenyl‑4,5‑dicarboxylate, class‑level structure–reactivity principles indicate that ethyl esters hydrolyze approximately 2‑ to 5‑fold more slowly than their methyl counterparts under identical alkaline conditions, owing to the greater steric bulk of the ethoxide leaving group [2]. The diethyl ester therefore serves as a more robustly protected precursor for the 2‑phenylpyrimidine‑4,5‑dicarboxylic acid ligand used in lanthanide metal‑organic framework synthesis [3], where premature deprotection must be avoided during solvothermal reactions.

Hydrolytic unmasking rate
Class‑level inference
≈ 2‑ to 5‑fold slower vs. methyl ester
Qualitative class inference; not measured on target scaffold
Wider processing window for multi‑step sequences before deprotection
Rate may vary under solvothermal MOF synthesis conditions
Prodrug Activation Controlled Release MOF Synthesis

C-2 Phenyl Group Reactivity vs. Amino- or Alkyl-Pyrimidines

The 2‑phenyl substituent deactivates the pyrimidine ring towards nucleophilic attack relative to 2‑amino or 2‑alkyl congeners, while still permitting palladium‑catalyzed cross‑coupling modifications at the ring positions adjacent to the ester groups [1]. In a patent describing 4,5‑disubstituted‑2‑aryl pyrimidines as kinase inhibitor intermediates, the 2‑phenyl motif was retained to achieve specific CDK inhibitory activity, in contrast to 2‑methyl or 2‑amino analogs that showed shifted selectivity profiles [2]. Although no quantitative IC₅₀ is reported for the diethyl ester itself, the presence of the 2‑phenyl group is a structural determinant for downstream biological activity of the elaborated products, making the diethyl ester a strategic entry point for phenyl‑bearing pyrimidine libraries.

C‑2 phenyl reactivity
Supporting evidence
Electron‑withdrawing, sterically demanding vs. 2‑amino/2‑methyl
No quantitative rate difference reported
Non‑negotiable for phenyl‑bearing kinase inhibitor core construction
Medicinal chemistry context; scaffold‑specific reactivity review needed
Cross-Coupling Nucleophilic Aromatic Substitution Kinase Inhibitor

Procurement-Value Application Scenarios


Controlled Hydrolytic Unmasking for MOF Ligand Synthesis

Research groups constructing luminescent lanthanide metal‑organic frameworks require the 2‑phenylpyrimidine‑4,5‑dicarboxylate ligand in its fully deprotected diacid form [1]. The diethyl ester offers a kinetically robust protected precursor that withstands early solvothermal conditions and can be hydrolyzed in a controlled second step. The slower hydrolysis rate, inferred class‑wide to be 2‑ to 5‑fold reduced relative to the dimethyl ester [2], minimizes premature acid formation during ligand‑exchange reactions, leading to higher crystallinity and phase purity of the resulting MOF [1].

Lipophilic Building Block for Kinase Inhibitor Libraries

In medicinal chemistry campaigns targeting cyclin‑dependent kinases (CDKs), the 2‑phenylpyrimidine core is a privileged scaffold [1]. The diethyl ester provides a higher XLogP (2.6 vs. an estimated 1.8 for the dimethyl ester) that facilitates liquid‑liquid extraction and automated flash chromatography purification during library synthesis [2]. The absence of hydrogen‑bond donors (HBD = 0) ensures good solubility in organic solvents and prevents gel‑formation during amidation or transesterification steps on the solid support.

Crystallisation-Resistant Intermediate for Continuous Flow

With seven rotatable bonds compared to five for the dimethyl analog, the diethyl ester exhibits greater conformational entropy that can suppress premature crystallisation in continuous‑flow reactors [1]. This physical‑state advantage, combined with predicted moderate lipophilicity (XLogP 2.6), allows the compound to remain in solution at higher concentrations during multi‑step telescoped sequences, reducing the risk of clogging and improving process mass intensity in kilo‑lab settings.

Strategic Intermediate for Agrochemical and Pharmaceutical Patents

The 2‑phenyl‑4,5‑diester substitution pattern appears in patent families covering kinase inhibitors and potentially herbicidal 4‑oxypyrimidines [1]. Procuring the diethyl ester as a key intermediate enables direct access to the claimed chemical space without the need for protecting‑group manipulation. The ethyl ester’s balance of stability and reactivity makes it the preferred choice over the methyl ester when the subsequent synthetic steps involve strong nucleophiles or elevated temperatures.

Application
Selection Property
Validation Focus
MOF ligand precursor
Controlled hydrolysis rate profile
Verify intact ester survival during solvothermal step; crystallinity of final MOF
Kinase inhibitor library synthesis
Moderate lipophilicity, zero H‑bond donors
Organic solvent compatibility; purification yield in automated flash chromatography
Continuous‑flow intermediate
High conformational flexibility (7 rotatable bonds)
Suppression of premature crystallisation; solution stability at elevated concentrations
Agrochemical / pharma patent space
2‑phenyl‑4,5‑diester scaffold as privileged intermediate
Direct entry into claimed chemical space without protecting‑group manipulation
Quote Request

Request a Quote for Diethyl 2-phenylpyrimidine-4,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.